Cyclodextrin hydrate
Description
Overview of Cyclodextrins as Host Systems
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic conversion. wikipedia.org They are composed of six, seven, or eight D-glucopyranose units linked by α-1,4-glycosidic bonds, named alpha- (α-), beta- (β-), and gamma- (γ-) cyclodextrin (B1172386), respectively. acs.orgarxiv.orgnih.gov This arrangement forms a rigid, toroidal, or truncated cone-shaped molecular structure with a hollow internal cavity. wikipedia.orgacs.orgarxiv.org
The unique architecture of cyclodextrins gives them a dual nature; the exterior is hydrophilic due to the presence of hydroxyl groups, while the interior cavity is relatively hydrophobic. wikipedia.orgbeilstein-journals.org This structural characteristic allows cyclodextrins to act as host molecules, capable of encapsulating a wide variety of "guest" molecules within their cavities, provided the guest has appropriate dimensions. sci-hub.seoatext.com This process, known as inclusion complex formation, is a key feature of supramolecular chemistry. uc.pt The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule, such as increasing its solubility and stability in aqueous solutions. oatext.comnih.govnih.gov Because of these abilities, cyclodextrins are widely studied and used in various fields, including pharmaceuticals, food science, and cosmetics. beilstein-journals.orgmdpi.com
Significance of Hydration in Cyclodextrin Chemistry
In an aqueous environment and in the absence of other guest molecules, the hydrophobic cavity of a cyclodextrin is occupied by water molecules. beilstein-journals.orgacs.org These entrapped water molecules are crucial in the chemistry of cyclodextrins. beilstein-journals.org They are considered to be in a "high-energy" state because they cannot form a full network of hydrogen bonds as they would in bulk water, making them energetically frustrated. nih.govacs.orgresearchgate.net
The displacement of these high-energy water molecules from the cavity is a primary driving force for the formation of inclusion complexes. acs.orgresearchgate.netmdpi.com When a suitable guest molecule approaches the cyclodextrin, it competes with and displaces the internal water molecules, which are then released into the bulk solvent. beilstein-journals.orgmdpi.com This release of water molecules from the cavity is an entropically favorable process and contributes significantly to the thermodynamic stability of the resulting host-guest complex. researchgate.netnih.gov The hydration of the cyclodextrin, therefore, plays a fundamental role in its ability to bind with guest molecules, influencing the thermodynamics and kinetics of complexation. rsc.orgnih.gov The entire process is a delicate balance of interactions, including the removal of water from the cavity, van der Waals forces, and hydrogen bonding between the host and the guest. researchgate.net
Scope and Research Focus of Cyclodextrin Hydrates
The study of cyclodextrin hydrates is a significant area of academic research, focusing on several key aspects. A primary goal is to determine the precise number and location of water molecules within the cyclodextrin cavity and in the crystal lattice. beilstein-journals.orgmdpi.com This number can vary depending on the type of cyclodextrin (α, β, or γ) and the experimental or theoretical methods used for determination. mdpi.com For instance, research has shown that the number of water molecules in the cavity can range from 2 to 9 for α-CD, 9 to 12 for β-CD, and 5 to 17 for γ-CD. mdpi.com
Another major focus is the investigation of the thermodynamics of hydration and dehydration processes. researchgate.netresearchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to measure the enthalpy and entropy changes associated with the removal of water from the cyclodextrin hydrates. mdpi.combeilstein-journals.org These studies help in understanding the stability of the hydrates and the energy required to displace the water molecules. mdpi.com
Furthermore, research delves into the different crystalline structures that cyclodextrin hydrates can form. mdpi.comlu.se Cyclodextrins crystallize from aqueous solutions as hydrates, and the arrangement of both the cyclodextrin and water molecules can lead to different crystal packing, such as cage-type or channel-type structures. arxiv.orglu.se The hydration history of a cyclodextrin—meaning the order and direction of hydration and dehydration—has been found to influence the resulting hydrate's packing type and its capacity to include guest molecules. rsc.org For example, α-cyclodextrin can crystallize into different hydrate (B1144303) forms, including a hexahydrate and a form with 11 water molecules. sci-hub.senih.gov Similarly, β-cyclodextrin has been reported in various hydrated forms, such as β-CD·11H₂O and β-CD·12H₂O. mdpi.com
Table 1: Water Content in Various Cyclodextrin Hydrates
Table 2: Thermodynamic Data for Dehydration of Cyclodextrin Hydrates
Interdisciplinary Relevance in Supramolecular Science
The study of cyclodextrin hydrates is a cornerstone of supramolecular chemistry, a field that focuses on non-covalent interactions to create complex, functional chemical systems. uc.ptnih.govrsc.org The principles learned from cyclodextrin hydration have broad relevance across multiple scientific disciplines. nih.gov In the pharmaceutical industry, understanding the hydration of cyclodextrins is critical for designing effective drug delivery systems. nih.govmdpi.com By forming inclusion complexes, cyclodextrins can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govnih.gov
In materials science, cyclodextrin-based supramolecular assemblies are used to create novel materials like hydrogels and nanoparticles. rsc.orgmdpi.com The hydration and guest-binding properties of cyclodextrins are fundamental to the construction and function of these materials. Furthermore, in fields like food science and environmental remediation, the ability of cyclodextrins to encapsulate flavors, fragrances, or pollutants is directly related to the dynamics of water within their cavities. mdpi.com The investigation of cyclodextrin hydrates provides fundamental insights into host-guest chemistry, molecular recognition, and self-assembly, which are core concepts in modern chemistry and nanotechnology. rsc.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Hydration Dynamics of Cyclodextrin Hydrates
Native Cyclodextrin (B1172386) Hydrate (B1144303) Forms
Alpha-, Beta-, and Gamma-Cyclodextrin (B1674603) Hydrates
The three primary native cyclodextrins—alpha (α), beta (β), and gamma (γ)—each form distinct hydrates. mdpi.com α-Cyclodextrin, composed of six glucose units, typically crystallizes as a hexahydrate (α-CD·6H₂O) from water in two different forms, designated as Form I and Form II. mdpi.com These forms share the same space group but have different cell constants. mdpi.com Another hydrated form of α-CD containing 11 water molecules (α-CD·11H₂O) has also been identified. mdpi.comnih.gov In the common hexahydrate form, two water molecules are located inside the cavity, while the other four are positioned outside, stabilized by extensive hydrogen bonding. mdpi.com
β-Cyclodextrin, with seven glucose units, exhibits more variability in its hydration, with several crystal structures reported. mdpi.com These include forms with water content ranging from approximately 9.4 to 12.3 molecules per β-CD molecule. mdpi.comresearchgate.net Commonly cited forms are β-CD·11H₂O and β-CD·12H₂O. mdpi.com The variation in water content is significantly influenced by factors such as relative humidity. mdpi.com
γ-Cyclodextrin, the largest of the three with eight glucose units, also forms hydrates with a wide range of water content. mdpi.com Reported values vary from as low as 4.75 to as high as 17 water molecules per γ-CD molecule. mdpi.com Some of the specifically identified hydrated structures include γ-CD·13.3H₂O, γ-CD·14.1H₂O, and γ-CD·17H₂O. mdpi.com
Variations in Water Content and Hydration States
The water content of cyclodextrin hydrates is not fixed and can vary significantly depending on environmental conditions, particularly relative humidity (RH). mdpi.comjst.go.jp For instance, the water content of β-cyclodextrin can range from 1.9 to 11.3 molecules of water as the relative humidity changes. mdpi.com Similarly, for γ-cyclodextrin, a sample stored at 90% RH contained 16 water molecules, which decreased to 7.6 at 44% RH. mdpi.com
The process of dehydration and hydration can lead to different stable and metastable hydration states. For α-cyclodextrin, studies have shown that it can exist as a hexahydrate, but also in forms with around 7.5 water molecules. mdpi.com The dehydration of γ-cyclodextrin hydrate with 16 water molecules occurs in a three-step process, indicating different binding energies for the water molecules. mdpi.com The location of these water molecules is also a key factor; some are located within the cyclodextrin cavity, while others are on the exterior, contributing to the stability of the crystal lattice through hydrogen bonding. mdpi.com For example, in a hydrated form of γ-CD, it is suggested that 8.8 water molecules are located inside the cavities. mdpi.com
| Cyclodextrin | Reported Water Molecules per Cyclodextrin Molecule (H₂O/CD) | Reference |
|---|---|---|
| α-Cyclodextrin | 6, 7.5, 11 | mdpi.comnih.gov |
| β-Cyclodextrin | 9.4 - 12.3, 11, 12 | mdpi.comresearchgate.net |
| γ-Cyclodextrin | 4.75 - 17, 13.3, 14.1 | mdpi.com |
Crystallographic Studies of Cyclodextrin Hydrates
Crystallographic techniques are indispensable for elucidating the three-dimensional structures of cyclodextrin hydrates, providing detailed insights into molecular geometry, conformation, and packing.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangements in cyclodextrin hydrates. This technique has revealed the detailed structures of various hydrates of α-, β-, and γ-cyclodextrins. For example, the crystal structure of α-CD·6H₂O showed that the molecule is in a "strained," high-energy state, stabilized by hydrogen bonds with the included water molecules. mdpi.com A study on a new hydrate form, α-CD·11H₂O, revealed a relaxed, round shape for the cyclodextrin molecule, stabilized by a complete ring of intramolecular hydrogen bonds. nih.gov
In the case of β-cyclodextrin, single-crystal XRD has been used to study not only the native hydrates but also its inclusion complexes. For instance, two distinct hydrated forms of a β-CD complex with fluconazole (B54011) were identified as triclinic and monoclinic crystal forms, with 27.3 and 21.3 water molecules, respectively. mdpi.com Such studies often face challenges like crystal twinning and disorder of the water molecules. mdpi.com A low-temperature X-ray structural study of β-CD·10.41H₂O provided a highly resolved model of the β-CD host molecule. researchgate.netnih.gov
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and monitoring structural changes in cyclodextrin hydrates. mdpi.comresearchgate.net It is particularly useful for studying the effects of hydration and dehydration on the crystal structure. jst.go.jpresearchgate.net For example, PXRD studies on β-cyclodextrin hydrates with varying water content (from 11.9 to 0.9 H₂O molecules) showed a transition from a monoclinic to an orthorhombic unit cell as the water content decreased. researchgate.netasu.edu
PXRD is also used to differentiate between various crystalline forms, such as the "cage" and "columnar" structures of α-cyclodextrin hydrates. arxiv.org The diffraction patterns can reveal changes in crystal packing upon guest inclusion or removal, which is often linked to the initial hydration state of the cyclodextrin. rsc.org
Analysis of Molecular Packing and Crystal Structures
The crystal structures of cyclodextrin hydrates reveal different molecular packing arrangements, which are often categorized as "cage-type" or "channel-type". lu.se In the cage-type packing, which is common for native cyclodextrins crystallized with water, the cavity of one cyclodextrin molecule is blocked by adjacent molecules, forming a cage-like structure. beilstein-journals.orgnih.gov In contrast, channel-type structures involve the stacking of cyclodextrin molecules to form continuous channels.
The packing in β-cyclodextrin hydrates is often described as a "herringbone" arrangement. researchgate.netnih.gov The stability of these crystal structures is heavily reliant on an extensive network of hydrogen bonds involving the hydroxyl groups of the cyclodextrin and the water molecules. nih.gov The water molecules can be ordered or disordered within the crystal lattice, with disordered solvent often found within the cyclodextrin cavities. nih.gov The specific packing arrangement can influence the physical properties of the cyclodextrin hydrate, such as its stability upon dehydration. mdpi.comnih.gov For instance, a novel hydrate of α-cyclodextrin with a unique combination of structural features was crystallized under high pressure, demonstrating that the packing can be influenced by the crystallization conditions. rsc.org
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|---|
| α-Cyclodextrin Hydrate | C₃₆H₆₀O₃₀ · 11H₂O | Orthorhombic | P2(1)2(1)2(1) | a=13.839 Å, b=15.398 Å, c=24.209 Å | nih.gov |
| β-Cyclodextrin Hydrate | C₄₂H₇₀O₃₅ · 10.41H₂O | Monoclinic | P2₁ | a=20.8353 Å, b=9.9397 Å, c=15.2043 Å, β=110.630° | researchgate.netnih.gov |
| γ-Cyclodextrin Hydrate Methanol Solvate | (C₄₈H₈₀O₄₀)₂ · 16H₂O · 0.5CH₃OH | Triclinic | - | - | osi.lv |
Theoretical Investigations of Hydration Mechanisms
Theoretical studies, employing advanced computational methods, have provided significant insights into the hydration of cyclodextrins. These investigations help to elucidate the mechanisms governing the number of water molecules within the cavity, the driving forces of hydration, and the stability of the resulting hydrate structures. mdpi.com
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the confinement of water molecules within the cyclodextrin cavity. beilstein-journals.org DFT calculations, such as those performed at the M062X/6-31G(d,p) and M062X/6-311++G(d,p) levels of theory, have been used to model the electronic structure and properties of cyclodextrin hydrates. beilstein-journals.org
These calculations have helped to determine the maximum number of water molecules that can be accommodated within the cavities of different cyclodextrins without causing structural distortion. beilstein-journals.orgacs.org For instance, theoretical studies suggest that α-cyclodextrin can hold up to six water molecules, β-cyclodextrin can accommodate up to ten, and γ-cyclodextrin can entrap seven. mdpi.combeilstein-journals.org The calculations also reveal that the narrow rim of the cyclodextrin, with its high electron density, acts as a primary attraction site for incoming water molecules. mdpi.com
DFT studies have also explored the stepwise binding of water molecules. beilstein-journals.org The results indicate that the initial water molecules tend to cluster near the narrow rim. As more water molecules are added, a stable water cluster forms within the cavity, stabilized by hydrogen bonds. beilstein-journals.org
Table 1: Calculated Maximum Water Occupancy in Cyclodextrin Cavities
| Cyclodextrin Type | Maximum Number of Confined Water Molecules (Theoretical) |
|---|---|
| α-cyclodextrin | 6 mdpi.com |
| β-cyclodextrin | 10 mdpi.com |
Molecular Dynamics (MD) simulations offer a way to study the movement and diffusion of water molecules within the crystalline structure of cyclodextrin hydrates. nih.gov These simulations have been performed on systems like β-cyclodextrin hydrates at various humidity levels, providing insights into the transport of water. nih.govresearchgate.net
MD simulations have revealed that water molecules primarily diffuse through the cavities of adjacent cyclodextrin molecules. nih.govresearchgate.net This diffusion pathway is not perfectly aligned with the crystallographic axes but is slightly slanted. nih.govresearchgate.net Water molecules located outside the cyclodextrin cavities can also enter this main diffusion pathway. nih.govresearchgate.net
The diffusion constant for water molecules along this primary path has been calculated from MD simulation data. It is significantly lower than that of bulk water, approximately 1/30th of the value at room temperature. nih.govresearchgate.net This finding is consistent with experimental observations of how cyclodextrin crystals adjust to changes in relative humidity. nih.gov
The process of water inclusion into the cyclodextrin cavity is generally an energetically favorable process, characterized by negative enthalpy changes. beilstein-journals.org However, the water molecules confined within the cavity are in a "high-energy" or "activated" state compared to bulk water. mdpi.comnih.gov This is because they are unable to form a complete network of hydrogen bonds as they would in a bulk water environment. acs.orgnih.gov
The driving force for the formation of inclusion complexes with guest molecules is often the displacement of these high-energy water molecules from the cavity. mdpi.com The stability of the water clusters inside the cavity is primarily due to the favorable hydrogen bond interactions between the water molecules themselves, with water-cyclodextrin wall interactions playing a lesser role. mdpi.com
The thermodynamics of dehydration have also been studied. For example, the enthalpy of dehydration for β-cyclodextrin with 10.4 water molecules has been measured to be 302 J/g. mdpi.com The enthalpy change due to water release from γ-cyclodextrin was determined to be 112 J g⁻¹. beilstein-journals.org
Table 2: Thermodynamic Data for Cyclodextrin Hydration/Dehydration
| Cyclodextrin | Process | Enthalpy Change |
|---|---|---|
| β-cyclodextrin (10.4 H₂O) | Dehydration | 302 J/g mdpi.com |
| γ-cyclodextrin | Dehydration | 112 J/g beilstein-journals.org |
Hydrogen bonding plays a multifaceted role in the stability of cyclodextrin hydrates. The exterior hydroxyl groups of cyclodextrins can form hydrogen bonds with surrounding water molecules, contributing to their aqueous solubility. mdpi.com However, the internal cavity itself lacks hydrogen bond donors or acceptors. mdpi.com
Within the cavity, the stability of the entrapped water cluster is largely governed by the hydrogen bonds formed between the water molecules themselves. mdpi.comacs.org These confined water molecules form fewer hydrogen bonds on average compared to molecules in bulk water. acs.orgnih.gov For instance, a water molecule in bulk solvent forms an average of 3.6 hydrogen bonds, while inside α-, β-, and γ-cyclodextrin cavities, they form approximately 1.5, 1.9, and 2.2 hydrogen bonds, respectively. nih.gov
Spectroscopic Probes of Hydration Environments
Spectroscopic techniques are powerful tools for investigating the local environment of water molecules in cyclodextrin hydrates, providing experimental data to complement theoretical findings.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a particularly effective method for studying the structure and molecular dynamics of cyclodextrin systems in the solid state. mdpi.comnih.gov Techniques like cross-polarization/magic angle spinning (CP/MAS) provide high-resolution ¹³C NMR spectra, offering insights into the chemical and structural features of cyclodextrin hydrates. mdpi.com
ssNMR can be used to distinguish between different components in a cyclodextrin polymer, such as the cyclodextrin itself and any cross-linking agents. nih.gov The presence of water in the samples often leads to better resolution in the spectra, which is indicative of increased molecular mobility. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-cyclodextrin |
| β-cyclodextrin |
| γ-cyclodextrin |
Vibrational Spectroscopy (FT-IR, Raman) for Water Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the intricate interactions between water molecules and cyclodextrin hydrates. These methods probe the vibrational modes of molecules, offering insights into the hydrogen-bonding network and the structural arrangement of water within and around the cyclodextrin cavity.
The O-H stretching region in the FT-IR spectrum of cyclodextrin hydrates, typically around 3400 cm⁻¹, is particularly complex. This complexity arises from the various states of hydroxyl groups, which can be involved in intramolecular or intermolecular hydrogen bonds, as well as the hydrogen bonds formed with water molecules encapsulated within the cyclodextrin cavity. researchgate.net The analysis of the O-H stretching band provides information on the degree of connectivity of water molecules. researchgate.net An increase in hydration level generally leads to an enhancement of the low-frequency contribution of the O-H stretching band, suggesting increased cooperativity in the hydrogen-bond network. rsc.org
Raman spectroscopy offers complementary information. Raman-MCR (Multivariate Curve Resolution) spectroscopy has been employed to measure the vibrational spectrum of water molecules specifically within the cavity of aqueous methylated β-cyclodextrin. acs.orgnsf.gov These studies have revealed that the cavity of methylated β-cyclodextrin contains 5–6 water molecules. nsf.gov The structure of this entrapped water is remarkably similar to that of bulk water, though it exhibits slightly more tetrahedral character and fewer weak hydrogen bonds. nsf.gov The analysis of polarized and depolarized Raman profiles at different hydration levels reveals notable changes in the total intensity of the CH modes of cyclodextrin nanosponges, indicating a redistribution of water molecules among different hydrogen bond sites as the hydration level changes. polimi.it
The combination of FT-IR and Raman spectroscopy is particularly effective. By analyzing the FT-IR spectra of cyclodextrin-based polymers hydrated with both H₂O and D₂O, researchers can isolate the HOH bending mode of water molecules not involved in symmetrical, tetrahedral environments. polimi.itrsc.org This bending mode, observed around 1640 cm⁻¹ in the IR spectrum, is attributed to water molecules that are not part of a symmetric tetrahedral network. polimi.it
Furthermore, Near Infrared (NIR) spectroscopy, combined with derivative techniques, has been used to study the adsorption of water molecules by different cyclodextrins. aensiweb.net These studies indicate that β-cyclodextrin adsorbs water differently than α- and γ-cyclodextrins, with water molecules interacting with the C6-OH and C2, C3-OH groups from the initial stages. aensiweb.net
Table 1: Key Vibrational Bands for Water Interactions in Cyclodextrin Hydrates
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Significance |
| FT-IR | ~3400 | O-H stretching | Indicates the state of hydrogen bonding of hydroxyl groups and water molecules. researchgate.net |
| FT-IR | ~1640 | HOH bending | Corresponds to water molecules not in a symmetric tetrahedral network. polimi.it |
| Raman | 2850 - 3050 | CH and CH₂ stretching of cyclodextrin | Changes in intensity reflect variations in the hydration level. polimi.it |
| FT-IR | 1743 - 1744 | C=O stretching (in complexes) | Confirms the presence of encapsulated molecules within the cyclodextrin cavity. mdpi.com |
Thermal Analysis (DSC, DTA, TGA) of Dehydration Processes
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are indispensable for characterizing the dehydration processes of cyclodextrin hydrates. These methods provide quantitative data on mass loss, thermal events, and the energetics associated with the removal of water molecules.
TGA measures the change in mass of a sample as a function of temperature. For cyclodextrin hydrates, the initial mass loss observed upon heating corresponds to the release of water molecules. The number of water molecules can be determined from the percentage of mass loss. For instance, the water content of β-cyclodextrin has been experimentally determined to be between 9 and 12 molecules per β-CD molecule. nih.gov TGA scans of β-cyclodextrin crystals equilibrated at different relative humidities show varying water content and dehydration steps. researchgate.net
The dehydration process can occur in one or multiple steps, depending on the type of cyclodextrin and the experimental conditions. researchgate.netbeilstein-journals.org For example, β-cyclodextrin typically exhibits a single-step dehydration process, occurring in the temperature range of 30–100 °C. beilstein-journals.org In contrast, α-cyclodextrin often shows a stepwise weight reduction, indicating the presence of water molecules with different binding energies. beilstein-journals.orgarxiv.org For γ-cyclodextrin, a three-step dehydration process has been observed, with the number of water molecules released in each step depending on the initial humidity level. mdpi.com
DSC and DTA measure the heat flow associated with thermal transitions. The dehydration of cyclodextrin hydrates is an endothermic process, appearing as a peak in the DSC or DTA curve. The enthalpy of dehydration can be calculated from the area of this peak. For β-cyclodextrin, a large endothermic effect accompanies the one-step water release between 35–120 °C, with a reported enthalpy of approximately 40–45 kJ mol⁻¹. nih.govbeilstein-journals.org In some cases, at lower heating rates, the dehydration thermograms of β-cyclodextrin may reveal a small low-temperature endothermic peak overlapping with the main peak, suggesting some differences in the binding energies of the water molecules. beilstein-journals.org
The combination of TGA and DSC/DTA allows for a comprehensive understanding of the dehydration process, including the number of water molecules, the temperature ranges of their release, and the associated enthalpy changes. mdpi.com These data are crucial for understanding the stability of cyclodextrin hydrates and their behavior in various applications.
Table 2: Thermal Analysis Data for Dehydration of Cyclodextrin Hydrates
| Cyclodextrin Type | Technique | Key Findings | Reference |
| α-Cyclodextrin | TGA/DSC | Stepwise dehydration; three distinct steps depending on humidity. First step between 27-50°C. | mdpi.com |
| α-Cyclodextrin | DSC | Three distinct thermal effects in the 30-160 °C range attributed to dehydration. | nih.gov |
| β-Cyclodextrin | TGA/DTA/DSC | Single-step dehydration between 30-100 °C. | beilstein-journals.org |
| β-Cyclodextrin | TGA/DSC | Dehydration occurs in a single thermogravimetric step with a large endothermic peak around 100°C. | mdpi.comresearchgate.net |
| γ-Cyclodextrin | TGA/DSC | Three-step dehydration process, with the first step occurring between room temperature and ~46°C. | mdpi.com |
| γ-Cyclodextrin | DSC/TGA | Dehydration endotherm with a peak at 115°C, corresponding to a mass loss of 8.3(6)%. | nih.gov |
Host Guest Inclusion Complexation with Cyclodextrin Hydrates
Fundamental Principles of Inclusion Complex Formation
The formation of an inclusion complex between a cyclodextrin (B1172386) hydrate (B1144303) and a guest molecule is a thermodynamically driven process, governed by the establishment of a stable equilibrium between the free and complexed species in solution. pharmaexcipients.com The stability of the resulting complex is dependent on a precise structural fit between the host and guest, as well as the collective strength of several intermolecular forces. iipseries.org
The encapsulation of a guest molecule by a cyclodextrin hydrate is not driven by a single force, but rather a combination of several contributing factors.
Hydrophobic Effect and Van der Waals Interactions : The interior cavity of a cyclodextrin is relatively hydrophobic compared to the surrounding aqueous environment. wikipedia.orgoatext.com This creates a favorable environment for non-polar guest molecules or the non-polar moieties of amphiphilic molecules. iipseries.org The primary driving forces for the formation of inclusion complexes are generally considered to be hydrophobic interactions and van der Waals forces. researchgate.netconsensus.appnih.gov These forces arise from the attraction between the guest molecule and the inner surface of the cyclodextrin cavity, stabilizing the encapsulated state. consensus.app
Hydrogen Bonding : While not always the dominant force, hydrogen bonding can play a crucial role in the stability and orientation of the guest within the cavity. researchgate.netconsensus.appnih.gov Hydrogen bonds can form between the functional groups of the guest molecule and the hydroxyl groups located on the rims of the cyclodextrin. consensus.appnih.gov This interaction is particularly important for chiral recognition, where differences in hydrogen bonding potential can lead to the preferential binding of one enantiomer over another. mdpi.com
Exclusion of High-Energy Water : The water molecules residing within the cyclodextrin cavity of the hydrate are in an energetically unfavorable, or "high-energy," state. nih.govmdpi.com This is because they are confined within the non-polar cavity and cannot form a complete hydrogen-bonding network as they would in the bulk solvent. nih.govacs.org A water molecule within the cavity of an α-CD, β-CD, and γ-CD forms an average of only 1.5, 1.9, and 2.2 hydrogen bonds, respectively, compared to 3.6 in bulk water. acs.org The expulsion of these "enthalpy-rich" water molecules into the bulk solvent upon the entry of a guest molecule is a significant driving force for complexation. iipseries.orgnih.gov This release of high-energy water makes the binding process an enthalpically driven one. acs.org
The interaction between a cyclodextrin host and a guest molecule in solution is a reversible process that leads to a dynamic equilibrium. pharmaexcipients.com The stability and composition of the resulting complex are described by its binding equilibrium and stoichiometry.
The stoichiometry of an inclusion complex refers to the ratio of host (cyclodextrin) to guest molecules. The most common stoichiometry is 1:1, where one guest molecule is encapsulated within one cyclodextrin cavity. consensus.appnih.gov However, other stoichiometries such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) are also possible, depending on the relative sizes and chemical properties of the host and guest molecules. acs.orgscispace.comresearchgate.net For example, smaller guests like styrene (B11656) can form a 1:1 complex with α-CD, while two styrene molecules can fit into the larger cavity of γ-CD to form a 2:1 complex. acs.org The stoichiometry can be determined experimentally using methods such as a Job's plot derived from UV-vis spectroscopy or NMR data. scispace.commdpi.com
The binding equilibrium is quantified by the formation constant (Kf), also known as the stability or association constant (Ks). nih.govoatext.com This constant represents the ratio of the concentration of the inclusion complex to the product of the concentrations of the free host and guest at equilibrium. A higher Kf value indicates a more stable complex and a stronger binding affinity between the host and guest.
Kf = [Inclusion Complex] / ([Host] * [Guest])
The table below provides examples of stoichiometries and formation constants for various cyclodextrin-guest complexes.
| Cyclodextrin Host | Guest Molecule | Stoichiometry (Host:Guest) | Formation Constant (Kf) M-1 |
|---|---|---|---|
| β-CD | Adamantyl derivatives | 1:1 | ~104–105 |
| γ-CD | Styrene | 1:2 | Not specified |
| γ-CD | Aniline | 1:2 | Not specified |
| γ-CD | Toluene | 1:1 | Not specified |
| β-CD | Hyperoside | 1:1 | Not specified |
| HP-β-CD | Hyperoside | 1:1 | Not specified |
| Me-β-CD | Hyperoside | 1:1 | Not specified |
Mechanisms of Guest Encapsulation
The encapsulation of a guest molecule by a this compound is a dynamic process involving the approach of the guest, displacement of cavity-bound water, and the establishment of stabilizing interactions within the host's interior.
The formation and dissociation of cyclodextrin inclusion complexes in aqueous solution are typically very fast processes, occurring on a milli- to microsecond timescale. pharmaexcipients.com This rapid dynamic equilibrium means that guest molecules are constantly moving in and out of the cyclodextrin cavity. The kinetics of complexation can be analyzed through different models. While often treated as a simple one-step reaction, more complex schemes have been proposed, such as a consecutive two-step reaction involving a structural transformation after the initial inclusion. nih.gov Furthermore, evidence suggests that guest molecules can enter the cyclodextrin cavity from either the wider or narrower rim, leading to bidirectional inclusion and the potential formation of different orientational isomers for non-symmetrical guests. nih.gov
Cyclodextrins exhibit a remarkable ability for molecular recognition, allowing them to selectively bind certain guest molecules over others. acs.org This selectivity is primarily governed by two factors: steric compatibility and the nature of the intermolecular interactions.
Steric Factor : A fundamental requirement for stable complex formation is a good geometric fit between the size and shape of the guest molecule and the dimensions of the cyclodextrin cavity. iipseries.org A guest that is too large will not be able to enter the cavity, while one that is too small may not be held securely, leading to a weak complex. This "molecular shape sorting" ability allows different cyclodextrins to be selective for different guests. acs.org
Interaction Specificity : Beyond size and shape, the chemical properties of the guest are crucial. The non-polar nature of the cavity favors the inclusion of hydrophobic guests. mdpi.com Furthermore, the potential for specific interactions, such as hydrogen bonding between the guest and the cyclodextrin's hydroxyl rims, can significantly enhance binding affinity and selectivity. nih.gov This is particularly evident in chiral recognition, where β-cyclodextrin can form stronger inclusion complexes with one enantiomer (e.g., L-tryptophan) over its counterpart due to more favorable hydrogen bonding arrangements. mdpi.com
The water molecules present within the cyclodextrin cavity are not passive occupants but play an active and critical role in the guest binding mechanism. mdpi.comdoaj.org The "empty" cyclodextrin in an aqueous solution is in reality a this compound, with a cluster of water molecules occupying the interior. acs.orgmdpi.com The number of these water molecules varies with the size of the cyclodextrin.
| Cyclodextrin Type | Typical Number of Cavity Water Molecules |
|---|---|
| α-Cyclodextrin (α-CD) | ~2.6 |
| β-Cyclodextrin (β-CD) | ~6.5 |
| γ-Cyclodextrin (γ-CD) | ~8.8 |
Data sourced from experimental and simulation studies. acs.org
As previously mentioned, these cavity-bound water molecules are energetically frustrated. acs.org Their displacement by a guest molecule is a key thermodynamic driving force for complexation. nih.govmorressier.com The process can be viewed as a competition between the guest molecule and the cavity water molecules for occupancy of the cyclodextrin interior. morressier.comrsc.org The energy gained by releasing the high-energy water into the bulk solvent, where it can form more stable hydrogen bonds, contributes significantly to the negative enthalpy change that favors complex formation. acs.org Therefore, the hydration state of the cavity is integral to the mechanism of guest binding, acting as a gatekeeper and an energetic facilitator for the inclusion process. rsc.org
Computational Modeling of Host-Guest Interactions
Quantum Mechanics (QM) and Hybrid QM/MM Approaches
The study of host-guest inclusion complexation involving cyclodextrin hydrates has significantly benefited from the application of quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods. These computational approaches provide detailed insights into the electronic structure, energetics, and non-covalent interactions that govern the formation and stability of these complexes, which are often difficult to probe experimentally. bohrium.commdpi.com
QM methods, ranging from semi-empirical techniques to more rigorous ab initio and Density Functional Theory (DFT) calculations, are employed to investigate the geometry, binding energies, and spectroscopic properties of cyclodextrin-guest systems. nih.govresearchgate.net Semi-empirical methods, such as PM3 and PM6, offer a computationally efficient way to explore the potential energy surface of large systems like cyclodextrin complexes. researchgate.netmdpi.com For instance, the PM3 method has been used to investigate the inclusion process of quercetin (B1663063) into β-cyclodextrin, revealing that the complex is stabilized by a negative enthalpy change and the formation of an intermolecular hydrogen bond. researchgate.net Similarly, PM6 and PM7 methods have been used to calculate the complexation energies for plumbagin (B1678898) with β-cyclodextrin and its derivatives, indicating favorable formation of 1:1 inclusion complexes. mdpi.com
Density Functional Theory (DFT) has become a leading method for more accurate calculations on cyclodextrin systems. nih.gov DFT, particularly when paired with dispersion corrections, can accurately model the weak intermolecular forces (van der Waals, hydrogen bonding) that are crucial for complex stability. mdpi.com DFT calculations have been successfully applied to determine stable conformations, predict thermodynamic properties, and interpret UV-Vis, IR, and NMR spectra of host-guest complexes. bohrium.commdpi.com For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the structures of β-cyclodextrin and asparagine enantiomers to understand their molecular properties and interactions within the inclusion complex. mdpi.com The M06-2X functional, known for its good performance with non-covalent interactions, has also been employed to refine geometries and calculate energies of cyclodextrin complexes. researchgate.net
Table 1: Application of QM Methods in Cyclodextrin-Guest Complex Studies
| QM Method | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| PM3 | Quercetin/β-cyclodextrin | Complex is favored by a negative enthalpy change; one intermolecular H-bond is formed. | researchgate.net |
| PM6 & PM7 | Plumbagin/β-cyclodextrin derivatives | Favorable formation of 1:1 guest:host complexes with negative complexation energies. | mdpi.com |
| DFT (B3LYP) | Polydatin/γ-cyclodextrin | Confirmed the most favorable binding mode and stability, aligning with experimental data. | bohrium.com |
| DFT (B3LYP) | Asparagine/β-cyclodextrin | Optimized structures to understand molecular properties and interactions. | mdpi.com |
Hybrid QM/MM methods offer a powerful compromise between accuracy and computational cost for studying large, solvated systems. nih.govkit.edu In this approach, the chemically active region, typically the guest molecule and the interior of the cyclodextrin cavity, is treated with a high-level QM method. The remainder of the cyclodextrin host and the surrounding solvent molecules are described using a more computationally efficient MM force field. kit.edu This partitioning allows for an accurate description of the electronic effects within the binding site while still accounting for the influence of the larger environment. QM/MM approaches have been used to study enzymatic reactions mimicked by cyclodextrins and to calculate binding free energies. nih.govchemrxiv.org For instance, the DFTB (Density-Functional Tight-Binding) method has been applied within a QM/MM framework to study cyclodextrin complexes, showing good agreement with experimental data. nih.gov
Force Field Development for Cyclodextrin-Guest Systems
The accuracy of Molecular Dynamics (MD) simulations, a cornerstone for studying the dynamic behavior of cyclodextrin-guest complexation, is fundamentally dependent on the quality of the underlying molecular mechanics (MM) force field. nih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. Developing and validating accurate force fields for cyclodextrins and their guest complexes is an active area of research, crucial for reliable predictions of binding affinities, complex stability, and the dynamics of the inclusion process. acs.orgnih.gov
Several widely used force fields, including AMBER, CHARMM, and GROMOS, have been adapted and parameterized for simulations of carbohydrates and, by extension, cyclodextrins. acs.org
AMBER-based Force Fields: The GLYCAM force fields are specifically designed for carbohydrates and are often used for cyclodextrin simulations in conjunction with the general AMBER force field (GAFF) for the guest molecule. nih.govresearchgate.net The q4md-CD force field is another AMBER-compatible parameter set developed for native cyclodextrins. acs.org Studies have shown that these force fields perform well in reproducing structural parameters. acs.orgresearchgate.net
CHARMM Force Fields: The CHARMM36 force field for carbohydrates is frequently used for cyclodextrin simulations. acs.orgacs.org It has been shown to provide a good description of the flexibility of cyclodextrin molecules. researchgate.net However, modifications are sometimes necessary. For instance, a new set of parameters based on the ADD (all-atom description of saccharides) force field was developed and shown to improve the prediction of hydroxypropyl-β-cyclodextrin (HPβCD) self-association and interaction with water compared to the original CHARMM36 description. acs.orgnih.govnih.gov
GROMOS Force Fields: Several variants of the GROMOS force field have been tested for cyclodextrin simulations. Revisions to the torsional-angle parameters for carbohydrates have led to significant improvements in agreement between simulated and experimental NMR data. acs.orgresearchgate.net
The development process involves parameterizing charges, van der Waals terms, and bonded parameters to reproduce experimental data or high-level QM calculations. Validation is a critical step, where the force field's performance is benchmarked against experimental observables such as structural parameters from X-ray crystallography and NMR, hydration patterns, and thermodynamic data like binding free energies and enthalpies. researchgate.netacs.orgnih.gov
A significant challenge in force field selection is that performance can be system-dependent. One study evaluated 43 host-guest pairs using various combinations of water models (e.g., TIP3P, OPC), partial charge assignment methods (RESP, AM1-BCC), and host force fields. nih.govacs.org The results indicated that no single combination was superior for calculating both binding free energy and enthalpy, highlighting the complexity of accurately modeling these systems. nih.govacs.orgnih.gov For example, some force field combinations that excelled at predicting binding enthalpy were less accurate for binding free energy. acs.org This underscores the importance of careful force field selection and validation for specific applications in cyclodextrin-guest system research.
Table 2: Comparison of Selected Force Fields for Cyclodextrin Simulations
| Force Field Family | Specific Parameter Set(s) | Key Features & Performance Notes | Reference(s) |
|---|---|---|---|
| AMBER | GLYCAM06, q4md-CD, GAFF | Specifically designed for carbohydrates (GLYCAM). q4md-CD shows good performance for structural parameters. GAFF is used for guest molecules. | acs.orgnih.govresearchgate.net |
| CHARMM | CHARMM36, CGenFF, ADD | CHARMM36 is widely used and models CD flexibility well. ADD-based parameters show improved description of HPβCD-water interactions. | acs.orgacs.orgresearchgate.netnih.gov |
Derivatization and Chemical Modification of Cyclodextrin Hydrates
Strategies for Functionalization
The functionalization of cyclodextrin (B1172386) hydrates can be strategically controlled to achieve desired physicochemical properties. This is accomplished by introducing various substituents onto the cyclodextrin scaffold, which can be broadly categorized into mono- or per-substitution approaches, and the introduction of moieties that alter the molecule's interaction with aqueous and non-aqueous environments.
The substitution pattern on the cyclodextrin molecule can be precisely controlled to yield either mono-substituted or per-substituted derivatives.
Mono-substitution involves the modification of a single hydroxyl group on the cyclodextrin ring. nih.gov This approach is crucial for applications where a specific point of attachment is required, such as in the development of enzyme mimics or for grafting cyclodextrins onto polymer chains. rsc.orgnih.gov A common strategy for achieving mono-substitution at the C-6 position involves the use of mono-6-(p-toluenesulfonyl)-β-cyclodextrin as an intermediate, which can be readily synthesized. researchgate.net This intermediate is then amenable to nucleophilic substitution reactions to introduce a variety of functional groups. researchgate.net The synthesis of mono-6-substituted cyclodextrins often requires careful control of reaction conditions to avoid the formation of di- and higher substitution products. rsc.org
| Substitution Approach | Description | Key Intermediates | Common Derivatives |
| Mono-substitution | Modification of a single hydroxyl group. nih.gov | Mono-6-(p-toluenesulfonyl)-β-cyclodextrin researchgate.net | Monoamino-6-deoxy-β-cyclodextrin, Mono-6-azido-6-deoxy-β-cyclodextrin researchgate.net |
| Per-substitution | Modification of all hydroxyl groups of a specific type or all hydroxyls. pharmaexcipients.com | Per-6-halogenated-per-6-deoxy cyclodextrins pharmaexcipients.com | Per-O-methylated cyclodextrins, Per-6-amino-cyclodextrins rsc.orgacs.org |
The introduction of specific chemical groups can modulate the hydrophilic or hydrophobic character of cyclodextrin hydrates, thereby influencing their solubility and complexation behavior. researchgate.net
Hydrophilic derivatives are synthesized to enhance the aqueous solubility of native cyclodextrins, particularly the less soluble β-cyclodextrin. researchgate.net A widely used hydrophilic derivative is hydroxypropyl-β-cyclodextrin (HP-β-CD), which exhibits significantly higher water solubility. researchgate.net The synthesis of HP-β-CD is typically carried out by reacting β-cyclodextrin with propylene (B89431) oxide in an alkaline aqueous solution. mdpi.com
Hydrophobic derivatives are created by introducing nonpolar groups, such as alkyl or acyl chains. These modifications can enhance the cyclodextrin's affinity for lipophilic guest molecules and can be used to create amphiphilic structures. researchgate.net For example, per-(2,3,6-tri-O-allyl)-β-CD is a hydrophobic derivative synthesized using a strong base in a solvent like dimethylformamide (DMF). researchgate.net
Introducing charged functional groups onto the cyclodextrin framework creates derivatives with interesting properties for applications such as ion exchange, chiral separations, and drug delivery.
Anionic (negatively charged) cyclodextrins are commonly synthesized by introducing sulfonate or carboxylate groups. A prominent example is sulfobutylether-β-cyclodextrin (SBE-β-CD), which is prepared by reacting β-cyclodextrin with 1,4-butane sultone under basic conditions. mdpi.com Anionic derivatives often exhibit enhanced water solubility and can form complexes with cationic guest molecules. researchgate.net
Cationic (positively charged) cyclodextrins are typically prepared by introducing amino groups. These can be primary, secondary, tertiary, or quaternary amines. For instance, per-6-amino-6-deoxy-cyclodextrin derivatives can be synthesized from per-6-bromo-6-deoxy-cyclodextrin by direct reaction with amines. acs.org These cationic derivatives are useful for interacting with anionic species.
| Charge Type | Functional Group | Example Derivative | Synthetic Precursor |
| Anionic | Sulfonate, Carboxylate | Sulfobutylether-β-cyclodextrin (SBE-β-CD) mdpi.com | 1,4-butane sultone mdpi.com |
| Cationic | Amino | Per-6-amino-6-deoxy-cyclodextrin acs.org | Per-6-bromo-6-deoxy-cyclodextrin acs.org |
Synthetic Methodologies for Cyclodextrin Derivatives
The synthesis of cyclodextrin derivatives can be achieved through various methodologies, ranging from traditional synthetic routes to more modern, environmentally friendly "green chemistry" approaches.
Conventional methods for synthesizing cyclodextrin derivatives often involve reactions in solution, typically using organic solvents and requiring significant energy input for heating and purification. mdpi.com For instance, the tosylation of cyclodextrins is a common first step for many modifications and is often carried out in solvents like pyridine (B92270) or aqueous sodium hydroxide (B78521) solutions with acetonitrile. mdpi.com Nucleophilic substitution reactions are then employed to introduce a wide range of functional groups. alfachemic.com While effective, these methods can be time-consuming and may generate substantial waste.
In recent years, there has been a significant shift towards developing more sustainable and efficient methods for cyclodextrin derivatization, collectively known as green chemistry approaches. beilstein-journals.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of cyclodextrin derivatives. beilstein-journals.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of cyclodextrin polyurethanes and 6-amino-β-cyclodextrins. nih.govresearchgate.net
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. beilstein-journals.org This method is particularly effective for heterogeneous reactions and has been used for the synthesis of cyclodextrin-based nanosponges and inclusion complexes. researchgate.netgoogle.com Sonochemical methods can facilitate better mixing and mass transfer, leading to improved reaction rates. beilstein-journals.org
Ball milling (mechanochemistry) offers a solvent-free approach to the synthesis of cyclodextrin derivatives. mdpi.com High-energy ball milling involves the mechanical grinding of solid reactants, which can induce chemical reactions without the need for a solvent. mdpi.com This technique is not only environmentally friendly but can also lead to the formation of products with different properties compared to those prepared by conventional solution-based methods. mdpi.comnih.gov Anionic cyclodextrin derivatives and per-6-substituted derivatives have been successfully synthesized using this approach. researchgate.netmdpi.com
Microreactors provide a platform for continuous-flow synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org While still an emerging technology in cyclodextrin chemistry, microreactors have the potential to improve the reproducibility and optimization of synthetic protocols. beilstein-journals.org
| Green Chemistry Approach | Principle | Advantages | Example Application |
| Microwave | Uses microwave energy for rapid heating. nih.gov | Reduced reaction times, improved yields. nih.gov | Synthesis of cyclodextrin polyurethanes. nih.gov |
| Ultrasound | Uses acoustic cavitation to enhance reactivity. beilstein-journals.org | Effective for heterogeneous reactions, improved mass transfer. beilstein-journals.org | Synthesis of cyclodextrin-based nanosponges. google.com |
| Ball Milling | Mechanical grinding of solid reactants. mdpi.com | Solvent-free, environmentally friendly, can yield unique products. mdpi.comnih.gov | Synthesis of anionic cyclodextrin derivatives. mdpi.com |
| Microreactors | Continuous-flow synthesis with precise control. beilstein-journals.org | Improved reproducibility, optimization of protocols. beilstein-journals.org | Emerging for various synthetic protocols. beilstein-journals.org |
Catalytic Methods for Derivatization
Catalytic approaches to cyclodextrin derivatization offer efficient and often selective means of introducing new functional groups. Both parent and modified cyclodextrins can serve as catalysts themselves or be modified using various catalytic systems. mdpi.com
One notable example is the use of β-cyclodextrin as a catalyst in oxidation reactions, such as the oxidation of cinnamaldehyde. mdpi.com In aqueous environments, the formation of an inclusion complex between β-cyclodextrin and the substrate can accelerate the rate of nucleophilic oxidation. mdpi.com This catalytic effect is attributed to the unique microenvironment within the cyclodextrin cavity.
Furthermore, cyclodextrins and their derivatives are widely employed as phase transfer catalysts. mdpi.com Their ability to encapsulate nonpolar molecules in their hydrophobic cavity and transport them into a different phase where a reaction can occur is a key advantage. For instance, β-cyclodextrin has been shown to catalyze the addition of amines to alkenes. mdpi.com
Transition metal-modified cyclodextrins represent another important class of catalysts. By incorporating transition metals, new catalysts with specific activities can be created for various organic reactions. mdpi.com For example, a β-cyclodextrin-flavin conjugate has been developed as a catalyst for the asymmetric oxidation of methyl phenyl sulfides, demonstrating high enantioselectivity. mdpi.com
Mechanochemical methods also provide a greener alternative for cyclodextrin derivatization by reducing or eliminating the need for solvents. nih.gov Solid-state reactions can lead to a higher utilization of reagents and can enable the preparation of derivatives that are difficult to synthesize in solution. nih.gov
Characterization of Modified Cyclodextrin Hydrates
A suite of advanced analytical techniques is essential for the comprehensive characterization of modified cyclodextrin hydrates, ensuring the desired structural modifications and purity have been achieved.
Mass Spectrometry (MALDI, ESI) for Structural Elucidation
Mass spectrometry (MS) with soft ionization techniques, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), is a cornerstone for the structural analysis of cyclodextrin derivatives. nih.govdntb.gov.ua These methods are invaluable for determining molecular masses, their distribution, and identifying the attached functional groups. nih.govmdpi.com
MALDI-TOF MS has been successfully used to characterize a variety of cyclodextrin derivatives, including native and methylated cyclodextrins, hydroxypropylated derivatives, and esterified cyclodextrins. nih.govmdpi.com This technique provides valuable information on the masses, structures, and characteristics of the synthesized products. nih.govnist.gov For instance, in the analysis of polymerizable cyclodextrin derivatives, MALDI-TOF MS revealed a mass range for the products between approximately 1500 g/mol and 2900 g/mol . nih.govnist.gov The resulting spectra often show envelopes of mass peaks with a quasi-Gaussian distribution. nih.gov
ESI-MS is another powerful tool, often coupled with liquid chromatography (LC-MS), for the analysis of cyclodextrin derivatives. nih.govdshs-koeln.de ESI-MS can be used to study the fragmentation patterns of different regioisomers, allowing for their correct assignment. acs.org For example, cone-induced fragmentation in ESI-MS has been applied to distinguish between AB, AC, and AD regioisomers of disubstituted β-cyclodextrins. acs.org ESI-MS is also prone to the formation of multiply charged species and adducts, such as sodium adducts, which must be considered during spectral interpretation. nih.govmdpi.com
| Technique | Information Provided | Common Adducts/Ions | Key Considerations |
| MALDI-TOF MS | Molecular mass, mass distribution, structural characteristics | Sodium adducts are common nih.gov | Matrix selection is crucial for optimal results mdpi.com |
| ESI-MS | Molecular mass, fragmentation patterns, regioisomer identification | Protonated molecules, sodium adducts, multiply charged species nih.govmdpi.com | Can form complexes and clusters, requiring careful optimization of source conditions nih.gov |
Advanced NMR Techniques for Derivative Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of modified cyclodextrin hydrates. springernature.com It provides atomic-level information on the structure and dynamics of these complex molecules. springernature.com
One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. 1D ¹H and ¹³C NMR spectra confirm the presence of the attached functional groups and can be used to determine the average degree of substitution (DS). mdpi.com For example, ¹H-NMR can be used to monitor the kinetics of derivatization reactions. mdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to determine the precise location of substituents on the cyclodextrin framework. d-nb.info ROESY experiments are particularly useful for identifying through-space correlations between the protons of the guest molecule and the inner protons of the cyclodextrin cavity, confirming the formation of inclusion complexes. d-nb.info
Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different species based on their diffusion coefficients, allowing for the confirmation of complex formation. nih.gov
Elemental Analysis and Chromatographic Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a modified cyclodextrin sample. This data is used to confirm the empirical formula of the derivative and to calculate the degree of substitution.
Chromatographic techniques are essential for assessing the purity of modified cyclodextrin hydrates and for separating complex mixtures of derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. arikesi.or.id The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving good separation. arikesi.or.idacs.org
Capillary Electrophoresis (CE) is another powerful separation technique, particularly for the analysis of charged cyclodextrin derivatives and for determining enantiomeric purity. mdpi.com Cyclodextrin derivatives themselves are often used as chiral selectors in CE for the separation of enantiomers. mdpi.com
Impact of Derivatization on Hydration Properties and Host-Guest Capabilities
Chemical modification of cyclodextrin hydrates has a profound impact on their interaction with water and their ability to form inclusion complexes.
Altered Water Affinity and Cavity Hydration
The introduction of new functional groups onto the cyclodextrin molecule can significantly alter its water solubility and the hydration of its internal cavity. Native β-cyclodextrin has relatively low water solubility due to strong intramolecular hydrogen bonding. mdpi.com Derivatization, such as hydroxypropylation or methylation, disrupts these hydrogen bonds, leading to a significant increase in aqueous solubility. wikipedia.orgresearchgate.net
The nature of the substituent also influences the hydration of the cyclodextrin cavity. The hydrophobic interior of the cyclodextrin cavity can accommodate a number of water molecules. beilstein-journals.orgmdpi.com Recent studies have shown that the number of entrapped water molecules is approximately 6 for α-cyclodextrin, 10 for β-cyclodextrin, and 7 for γ-cyclodextrin. beilstein-journals.orgresearchgate.net These entrapped water molecules are often described as being in a "high-energy" state and their displacement is a key driving force for the formation of host-guest complexes. morressier.com
Derivatization can affect the number and arrangement of these cavity-bound water molecules. For instance, methylation of β-cyclodextrin can influence the structure of water within the cavity. morressier.com Studies combining Raman spectroscopy and multivariate curve resolution have revealed that methylated β-cyclodextrin contains 5-6 water molecules in its cavity. morressier.com
The modification of hydroxyl groups can also impact the hydrogen bonding network between the cyclodextrin and surrounding water molecules. nih.gov This alteration in hydration properties can, in turn, influence the stability and formation of inclusion complexes. nih.gov For example, the increased solubility of methylated cyclodextrins can enhance the stability of their host-guest complexes. nih.gov
The degree of substitution on the cyclodextrin can also systematically affect the binding affinity for a given guest molecule. rsc.org For example, the binding constant between a dye and sulfobutylether-β-cyclodextrin derivatives was found to increase with an increasing number of sulfobutylether substituents. rsc.org This is attributed to the enhanced electrostatic interactions between the host and guest. rsc.org
| Cyclodextrin Derivative | Impact on Water Solubility | Impact on Cavity Hydration |
| Hydroxypropyl-β-cyclodextrin | Increased | Disrupts intramolecular H-bonds, altering water structure |
| Methylated-β-cyclodextrin | Increased | Affects number and arrangement of cavity water molecules morressier.com |
| Sulfobutylether-β-cyclodextrin | Increased | Influences electrostatic interactions with guest molecules rsc.org |
Modulation of Host-Guest Binding Affinity and Selectivity
The chemical modification of cyclodextrin hydrates is a pivotal strategy for fine-tuning their host-guest binding characteristics. By altering the structure of the native cyclodextrin, it is possible to significantly modulate both the affinity (the strength of binding) and the selectivity (the preference for binding one guest over another) of the inclusion complex formation. These modifications can range from simple substitutions of the hydroxyl groups to the attachment of more complex functional moieties, each imparting unique properties to the cyclodextrin cavity and its rims. wikipedia.org
The primary mechanisms by which derivatization modulates binding affinity include:
Altering Cavity Dimensions and Shape: Attaching functional groups to the rims of the cyclodextrin can extend or narrow the cavity, creating a better size and shape match for specific guest molecules.
Modifying Hydrophobicity: The introduction of either hydrophobic or hydrophilic groups can change the polarity of the cavity, enhancing interactions with guests of a complementary nature.
Introducing New Interaction Sites: Functional groups can provide additional points of contact for the guest molecule, such as hydrogen bonding, electrostatic interactions, or van der Waals forces, thereby increasing the stability of the complex. nih.gov
A key objective of cyclodextrin derivatization is to enhance selectivity, particularly chiral or enantioselective recognition. mdpi.com Since native cyclodextrins are composed of chiral glucose units, they can already exhibit some degree of enantioselectivity. However, this is often insufficient for practical applications. By introducing specific functional groups, the chiral recognition capabilities can be significantly amplified, allowing the cyclodextrin to preferentially bind one enantiomer of a chiral guest molecule over the other. mdpi.com
Research Findings on Binding Affinity
Numerous studies have quantified the impact of specific modifications on binding constants. The derivatization of β-cyclodextrin, for example, has been shown to substantially alter its affinity for various guest molecules.
One study investigated the interaction between the styryl-based dye LDS-798 and several sulfobutylether-β-cyclodextrin (SBEβCD) derivatives with varying degrees of substitution. The results indicated that the binding affinity increased with a higher number of sulfobutylether groups on the cyclodextrin rims. rsc.org This enhancement is attributed to the increased electrostatic interaction between the positively charged dye and the negatively charged sulfobutylether groups. rsc.org
Another computational study compared the binding of phenol (B47542) to both native β-cyclodextrin (β-CD) and its methylated derivative, heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). The calculated free binding energy for the DM-β-CD/phenol complex was approximately 50% more negative (−5.23 kcal/mol) than for the native β-CD/phenol complex (−2.62 kcal/mol), indicating a significantly more stable complex. mdpi.com This increased stability is attributed to stronger van der Waals interactions and hydrogen bonds, as the methylation disrupts the intramolecular hydrogen bond network of the native cyclodextrin, allowing for greater flexibility and stronger intermolecular interactions with the guest. mdpi.com
The following table summarizes findings from a study that used isothermal calorimetry to investigate the binding of native β-cyclodextrin and a derivative modified at the 6' position with a guest compound, R-Rimantadine. nih.gov
| Host Cyclodextrin | Guest Molecule | Binding Free Energy (ΔG, kcal/mol) |
|---|---|---|
| β-Cyclodextrin (β-CD) | R-Rimantadine | -5.6 |
| 6-monodeoxy-6-mono(N-allylamino)-β-CD (Host 6) | R-Rimantadine | -5.1 |
Data sourced from a 2020 study on the characterization of β-cyclodextrin derivatives. nih.gov
In this case, the modification at the primary face (6' position) slightly weakened the binding affinity for R-Rimantadine compared to the native β-cyclodextrin. nih.gov This highlights that the position and nature of the chemical modification are critical factors in determining its effect on host-guest interactions.
Research Findings on Binding Selectivity
Derivatization is a powerful tool for enhancing the enantioselectivity of cyclodextrins. Modified cyclodextrins are widely used as chiral stationary phases (CSPs) in chromatography for separating enantiomers. mst.edumst.edu The functional groups on the derivatized cyclodextrin create additional chiral interaction sites, which can lead to significant differences in the binding energy between two enantiomers of a guest molecule. mst.edu
For instance, silylated β-cyclodextrins have been shown to act as enantioselective sensors with a better affinity for (R)-limonene over its (S)-enantiomer. mdpi.com The mechanism of chiral recognition can be complex, involving not only inclusion within the cavity but also interactions with the derivatized groups on the exterior of the cyclodextrin. osti.gov Dipole-dipole interactions, van der Waals forces, and hydrogen bonding with the substituent groups are often crucial for effective chiral discrimination. mst.edu
The following table presents data on the enantioselective recognition of the amino acid D,L-Tryptophan by different cyclodextrin hosts.
| Host Cyclodextrin | Guest Enantiomer | Binding Constant (K, M-1) | Selectivity Factor (α = KL/KD) |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | D-Tryptophan | 151 | 1.55 |
| L-Tryptophan | 234 | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | D-Tryptophan | 121 | 1.21 |
| L-Tryptophan | 147 |
This data illustrates that while native β-cyclodextrin shows a modest preference for L-Tryptophan, the introduction of hydroxypropyl groups in HP-β-CD alters this selectivity. The change underscores how derivatization can be used to tune the specific interactions that govern enantioselective recognition.
Advanced Academic Applications and Supramolecular Systems Based on Cyclodextrin Hydrates
Cyclodextrin (B1172386) Hydrates in Supramolecular Architecture
The ability of cyclodextrin hydrates to form inclusion complexes with specifically sized guest molecules is a cornerstone of supramolecular chemistry. advancedsciencenews.com This interaction drives the assembly of intricate, highly ordered, and functional molecular structures. advancedsciencenews.com These non-covalent bonds allow for the creation of dynamic and "smart" materials that can respond to external stimuli. nih.gov
Self-Assembly of Cyclodextrin-Based Systems
In aqueous solutions, cyclodextrin hydrates and their inclusion complexes can spontaneously self-assemble into larger, ordered structures. nih.govresearchgate.net While negligible aggregation occurs in pure cyclodextrin solutions at low concentrations, the formation of inclusion complexes with guest molecules significantly enhances this process. nih.gov This self-assembly can result in the formation of transient clusters, nanoparticles, and even visible microparticles. researchgate.netnih.gov
The concentration at which this aggregation begins is known as the critical aggregation concentration (cac). This value varies for different types of cyclodextrins and can be influenced by the presence of guest molecules. nih.govmdpi.com For instance, the presence of the drug carbamazepine (B1668303) was found to lower the cac of gamma-cyclodextrin (B1674603) from 4.2% (w/v) to 2.5% (w/v), indicating that the inclusion complex is more prone to aggregation than the cyclodextrin molecule alone. acs.org The aggregates formed are often less than 300 nm in diameter, though larger structures can also form under specific conditions. nih.govresearchgate.net
Critical Aggregation Concentration (cac) of Natural Cyclodextrins in Water
| Cyclodextrin Type | cac (mg/mL) | cac (mM) | Reference |
|---|---|---|---|
| α-Cyclodextrin (α-CD) | 25 | ~26 | nih.govmdpi.com |
| β-Cyclodextrin (β-CD) | 8 | ~7 | nih.govmdpi.com |
| γ-Cyclodextrin (γ-CD) | 9 | ~7 | nih.govmdpi.com |
Formation of Poly(pseudo)rotaxanes and Rotaxanes
A significant application of cyclodextrin hydrates in supramolecular architecture is the formation of poly(pseudo)rotaxanes and polyrotaxanes. These structures, often described as "molecular necklaces," are formed when multiple cyclodextrin rings are threaded onto a long polymer chain. nih.govvt.edu A polypseudorotaxane is formed when the cyclodextrin rings are not mechanically locked onto the polymer chain and can, in principle, dethread. A polyrotaxane, conversely, has bulky "stopper" molecules at the ends of the polymer chain that prevent the cyclodextrin rings from slipping off. nih.gov
The formation process typically occurs in two stages in an aqueous solution:
Threading : Host-guest interactions drive the polymer chain to penetrate the cavities of the cyclodextrin molecules. nih.govresearchgate.net
Aggregation and Crystallization : Hydrogen bonding occurs between neighboring cyclodextrin molecules on the polymer chain, leading to the aggregation of the polypseudorotaxanes into crystalline structures. nih.govmdpi.com
Alpha-cyclodextrin (α-CD) is frequently used for this purpose, particularly with polymers like poly(ethylene glycol) (PEG), as its cavity size is well-suited to accommodate the polymer chain. researchgate.netwikipedia.org The resulting crystalline aggregates of these inclusion complexes act as physical cross-links, which can lead to the formation of hydrogels. researchgate.net
Examples of Polymers Used to Form Polypseudorotaxanes with α-Cyclodextrin
| Polymer "Guest" | Abbreviation |
|---|---|
| Poly(ethylene glycol) / Poly(ethylene oxide) | PEG / PEO |
| Poly(propylene oxide) | PPO |
| Poly(ε-caprolactone) | PCL |
| Poly(3-hydroxybutyrate) | PHB |
| Poly(lactide) | PLA |
| Polyethylenimine | PEI |
Supramolecular Hydrogels and Cross-linked Networks (Materials Science Perspective)
From a materials science perspective, cyclodextrin hydrates are instrumental in creating supramolecular hydrogels. advancedsciencenews.com These are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. nih.gov Unlike chemically cross-linked hydrogels that rely on strong covalent bonds, supramolecular hydrogels are held together by dynamic, non-covalent interactions. nih.govnih.gov
There are two primary routes to fabricating these materials using cyclodextrins:
Polypseudorotaxane Formation : As described previously, the aggregation of cyclodextrin-polymer polypseudorotaxanes creates physical cross-linking points that form the hydrogel network. nih.govresearchgate.net These hydrogels often exhibit thixotropic (shear-thinning) and self-healing properties. nih.gov
Host-Guest Cross-linking : In this approach, cyclodextrin molecules are grafted onto one set of polymer chains and suitable guest molecules (like adamantane (B196018) or ferrocene) are grafted onto another. When mixed, the formation of inclusion complexes between the cyclodextrin "hosts" and the "guests" acts as reversible cross-links, leading to gelation. nih.gov
The unique ability of cyclodextrins to be part of these networks allows for the creation of "smart" materials that can respond to stimuli such as temperature, pH, or the presence of competitive guest molecules. nih.govrsc.org The combination of a hydrophilic polymer network with the inclusion capabilities of cyclodextrins results in materials with synergistic properties, enhancing biocompatibility while allowing for the affinity-based loading and release of molecules. nih.gov
Cross-linking Approaches for Cyclodextrin-Based Hydrogels
| Cross-linking Type | Mechanism | Key Features | Reference |
|---|---|---|---|
| Physical (Supramolecular) | Based on non-covalent forces like host-guest interactions (polypseudorotaxanes) or hydrogen bonding. | Reversible, stimuli-responsive, self-healing, injectable. | nih.govnih.gov |
| Chemical (Covalent) | Uses multifunctional cross-linking reagents (e.g., epichlorohydrin, diisocyanates) to form permanent covalent bonds between cyclodextrin units or between cyclodextrins and other polymers. | Mechanically robust, stable, provides a permanent network for affinity-based applications. | nih.govmdpi.comresearchgate.net |
Research on Cyclodextrin Hydrates in Catalysis
The distinct hydrophobic cavity and hydrophilic exterior of cyclodextrin hydrates make them effective catalysts in aqueous environments, mimicking the function of natural enzymes. nih.gov By forming inclusion complexes, they can bring reactants together, stabilize transition states, and influence the selectivity of chemical reactions. nih.gov
Enzyme Mimicry and Artificial Enzyme Systems
Cyclodextrins are widely regarded as one of the first and most successful models for creating artificial enzymes. nih.gov The fundamental principle is that the cyclodextrin's cavity acts as the substrate-binding site (like the active site of an enzyme), while catalytic functional groups can be chemically attached to the cyclodextrin rim to perform the chemical transformation. researchgate.netumsl.edu
These synthetic mimics often exhibit Michaelis-Menten kinetics, a hallmark of true enzyme catalysis. researchgate.net Research has focused on creating artificial redox enzymes by attaching flavin derivatives to the cyclodextrin scaffold. researchgate.net In one study, an artificial enzyme with flavin attached to the 2-position of a cyclodextrin demonstrated a 647-fold rate acceleration, showcasing the potential of these systems. researchgate.net Other modifications have introduced groups that mimic hydrolases, oxidases, and dehydrogenases. researchgate.netnih.gov More recently, cyclodextrins have been used as "artificial chaperones" to protect and stabilize natural enzymes, enhancing their robustness under thermal and chemical stress. rsc.org
Examples of Modified Cyclodextrins as Artificial Enzymes
| Attached Catalytic Group | Cyclodextrin Type | Mimicked Enzyme/Reaction | Reference |
|---|---|---|---|
| Flavin Derivatives | β-CD | Redox Enzymes (e.g., Monooxygenase) | nih.govresearchgate.net |
| Nicotinamide Group | β-CD | Dehydrogenase | researchgate.net |
| Diselenide Group | β-CD | Glutathione Peroxidase (GPx) | nih.gov |
| Imidazole Groups | β-CD | Hydrolases (e.g., Ribonuclease A) | nih.gov |
| Metal Nanoparticles (e.g., CeZrO₄) | β-CD (as stabilizer) | Peroxidase (POD) and Oxidase (OD) | nih.govacs.org |
Catalytic Efficiency in Organic Reactions (e.g., Chemoselective Synthesis)
Unmodified cyclodextrin hydrates, particularly β-cyclodextrin, are effective supramolecular catalysts for a variety of organic transformations, often promoting green chemistry principles by enabling reactions in water. nih.govrsc.org By encapsulating nonpolar reactants within its cavity in an aqueous medium, cyclodextrin can enhance reaction rates and control selectivity. nih.gov
A key area of research is in chemoselective synthesis, where the catalyst directs a reaction to occur at one functional group in the presence of others. The catalytic efficiency of β-cyclodextrin hydrate (B1144303) has been demonstrated in the eco-friendly synthesis of bis-(indolyl)methanes from the reaction of indoles with various aldehydes in water. This reaction proceeds under mild conditions, and notably, ketones remain unaffected, demonstrating high chemoselectivity.
Cyclodextrins have been used to catalyze a range of reactions, including:
Selective Synthesis : Promoting the formation of a specific isomer, such as in the Reimer–Tiemann reaction where β-cyclodextrin catalysis favors the para-substituted product over the ortho-product. nih.gov
Oxidation Reactions : Selectively oxidizing sulfides to sulfoxides while preventing overoxidation to sulfones. nih.gov
Ring-Opening Reactions : Catalyzing the regioselective ring-opening of oxiranes (epoxides). researchgate.net
Multi-component Reactions : Facilitating one-pot syntheses of complex heterocyclic molecules, such as quinazolinones and nicotinonitriles, avoiding the need for metal catalysts or harsh conditions. rsc.org
Catalytic Applications of β-Cyclodextrin Hydrate in Organic Synthesis
| Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|
| Condensation | Indoles and Aldehydes | Chemoselective synthesis of bis-(indolyl)methanes in water; no reaction with ketones. | dntb.gov.ua |
| Hydroxymethylation | Phenol (B47542) and Formaldehyde | Selective synthesis of 4-(hydroxymethyl)phenol with 28-fold rate acceleration. | capes.gov.br |
| Oxidation | Benzylic/Allylic Alcohols | Facile, transition-metal-free oxidation using NaOCl in water. | researchgate.net |
| Ring Opening of Epoxides | Oxiranes and Benzeneselenol | Regioselective synthesis of β-hydroxy selenides in water. | researchgate.net |
| Multi-component Synthesis | Aldehydes, Amines, etc. | Metal-free, one-pot synthesis of bioactive heterocycles (e.g., nicotinonitriles). | rsc.org |
Role of Confined Environment in Reaction Kinetics and Selectivity
The hydrophobic cavity of cyclodextrin hydrate serves as a microreactor, creating a confined environment that significantly alters the kinetics and selectivity of chemical reactions. nih.govnih.gov By encapsulating reactant molecules, cyclodextrins can pre-organize them into a reactive conformation, mimicking the function of an enzyme's active site. nih.goveurekaselect.com This supramolecular catalysis can lead to remarkable rate accelerations and enhanced selectivity that are not observed in bulk solution. nih.govmdpi.com
The inclusion of reactants within the cyclodextrin cavity can influence reactions in several ways:
Proximity and Orientation: By bringing reactants into close proximity and in a specific orientation, the probability of a successful reaction increases, thereby accelerating the reaction rate.
Transition State Stabilization: The cyclodextrin cavity can preferentially bind to and stabilize the transition state of a reaction more than the ground state reactants, which lowers the activation energy.
Solvent Effects: The apolar nature of the cavity provides a non-aqueous microenvironment, which can be beneficial for reactions that are hindered by water. nih.gov
Stereoselectivity: The chiral environment of the cyclodextrin, derived from its glucose subunits, can induce enantioselectivity in reactions involving prochiral substrates, leading to the preferential formation of one enantiomer over another. eurekaselect.com
Research has demonstrated the catalytic efficiency of β-cyclodextrin hydrate in the eco-compatible synthesis of bis-(indolyl)methanes. researchgate.net This reaction showcases excellent chemoselectivity, where indoles react with aldehydes while ketones remain unaffected, a distinction achieved through the specific host-guest interactions within the cyclodextrin cavity. researchgate.net Furthermore, modified cyclodextrins have been shown to significantly increase the rate and selectivity of reactions catalyzed by water-soluble organometallic complexes. mdpi.com
| Reaction Type | Substrate(s) | Effect of β-Cyclodextrin | Key Finding |
|---|---|---|---|
| Friedel-Crafts Alkylation | Indoles and Aldehydes | Increased reaction rate and high chemoselectivity | Catalyzes reaction for aryl/alkyl aldehydes but not ketones. researchgate.net |
| Oxidation | Cinnamicaldehyde | Accelerated reaction rate | Formation of a 1:1 inclusion complex speeds up nucleophilic oxidation. nih.gov |
| Suzuki-Miyaura Coupling | Aryl Halides and Arylboronic Acids | High catalytic activity in aqueous solution | A modified β-cyclodextrin/Pd(II) complex acts as an efficient catalyst. researchgate.net |
| Mixed Hydrate Formation | Methane and Tetrahydrofuran | Acts as an effective kinetic promoter | Enhances the rate of mixed gas hydrate formation at moderate pressures. acs.org |
Cyclodextrin Hydrates in Advanced Material Science
The unique molecular recognition capabilities of cyclodextrin hydrates make them invaluable building blocks for the creation of advanced functional materials. nih.gov Their ability to form reversible, non-covalent bonds is central to the design of smart and responsive systems.
Integration into Nanomaterials and Nanostructured Coatings
Cyclodextrin hydrates are extensively used to functionalize the surfaces of nanomaterials, such as gold nanoparticles, carbon nanotubes, and magnetic nanoparticles. mdpi.commdpi.com This integration imparts molecular recognition capabilities to the nanomaterials, allowing for the creation of complex, self-assembling systems. mdpi.com Cyclodextrin-coated nanoparticles can be directed to assemble into higher-order structures through specific host-guest interactions, providing a bottom-up approach to fabricating functional nanostructures. mdpi.com
In the realm of nanostructured coatings, cyclodextrins can be incorporated into polymer films or self-assembled monolayers on various substrates. nih.gov These coatings can be designed to capture or release specific molecules in response to external stimuli, finding applications in areas such as targeted drug delivery and chemical sensing. nih.govnih.gov For instance, conjugating cyclodextrin to magnetic Fe3O4 nanoparticles via a polydopamine coating creates a system capable of drug delivery. nih.gov
Development of Responsive Materials and Molecular Logic Systems
"Smart" or responsive materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. e3s-conferences.orgrsc.org Cyclodextrin hydrates are key components in many such systems. The formation and dissociation of their host-guest complexes can be controlled by these stimuli, leading to macroscopic changes in the material. rsc.org
For example, hydrogels can be formed by cross-linking polymers with cyclodextrin-guest interactions. ijpsjournal.comnih.gov These supramolecular hydrogels can exhibit stimuli-responsive behavior; a change in pH or temperature can disrupt the host-guest complexation, causing the hydrogel to swell, shrink, or dissolve. e3s-conferences.org
This switchable behavior has been harnessed to develop molecular logic systems. nih.gov In these systems, chemical inputs (like H+ or OH- ions) trigger a change in the cyclodextrin's binding state, which results in a measurable output signal (e.g., a change in fluorescence). Researchers have developed a γ-cyclodextrin functionalized supramolecular system that can perform logic operations and act as a password security system powered by pH changes. nih.gov Similarly, a 2-hydroxychalcone−β-cyclodextrin conjugate has been synthesized that acts as a pH- and light-responsive switch, where its binding properties can be controlled by combinations of these stimuli. nih.govacs.org
Applications in Sensing and Molecular Recognition (Material-based sensors)
The selective binding properties of cyclodextrin hydrates are exploited in the development of highly sensitive and selective chemical sensors. researchgate.netmdpi.com By immobilizing cyclodextrins onto a transducer surface (such as an electrode or an optical fiber), sensors can be created that specifically detect target analytes. nih.govmdpi.com
When the analyte (guest) binds within the cyclodextrin's cavity (host), it causes a detectable change in the physical properties of the system, such as a change in mass, electrochemical signal, or fluorescence. nih.govresearchgate.net This host-guest recognition is the fundamental principle behind these material-based sensors.
Cyclodextrin-based electrochemical sensors have been developed for a wide range of analytes, including environmental pollutants, pharmaceuticals, and biomolecules. nih.govmdpi.com The integration of cyclodextrins with materials like graphene, carbon nanotubes, and conducting polymers can enhance sensor performance by improving conductivity and signal amplification. nih.gov A notable example is a photonic hydrogel chemosensor based on β-cyclodextrin, which allows for the highly sensitive and visual detection of 2-naphthol (B1666908) through a color change in the gel. rsc.org
| Sensor Type | Cyclodextrin Used | Target Analyte | Detection Principle |
|---|---|---|---|
| Photonic Hydrogel | β-Cyclodextrin | 2-Naphthol | Host-guest inclusion causes gel expansion and a visual color change. rsc.org |
| Electrochemical | β-Cyclodextrin | Chiral Molecules | Preferential binding of one enantiomer leads to a distinct electrochemical signal. mdpi.com |
| Electrochemical | General | Pesticides, heavy metals | Anchoring CDs onto electrode surfaces improves selectivity and lowers detection limits. nih.gov |
| Glucose Monitoring | α-, β-, or γ-Cyclodextrin | Glucose | CDs encapsulate a glucose sensing agent or bind directly to glucose, enhancing signal. nih.gov |
Environmental Remediation Research Leveraging Cyclodextrin Hydrates
The ability of cyclodextrin hydrates to encapsulate organic molecules has made them a promising tool for environmental remediation, particularly for removing pollutants from contaminated water and soil. cyclodextrinnews.comdoi.org
Adsorption and Sequestration Mechanisms of Pollutants
Cyclodextrin-based materials, often in the form of insoluble cross-linked polymers, act as effective adsorbents for a variety of environmental contaminants, including pesticides, dyes, pharmaceuticals, and other organic micropollutants. cyclodextrinnews.commdpi.comnih.gov The primary mechanism for pollutant removal is the formation of inclusion complexes, where the pollutant molecule is sequestered within the hydrophobic cavity of the cyclodextrin. doi.org
The effectiveness of adsorption is influenced by the size and shape compatibility between the pollutant molecule and the cyclodextrin cavity. nih.gov For example, β-cyclodextrin is frequently used due to its cavity size being suitable for a wide range of common aromatic pollutants. doi.orgnih.gov
Beyond simple inclusion, other interactions contribute to the sequestration mechanism:
Hydrophobic Interactions: These are the main driving force for the inclusion of non-polar pollutants into the apolar cavity from an aqueous environment. doi.org
Van der Waals Forces: These forces help to stabilize the host-guest complex once the pollutant is inside the cavity.
Hydrogen Bonding: The hydroxyl groups on the exterior of the cyclodextrin can form hydrogen bonds with certain pollutants, enhancing adsorption. mdpi.com
Electrostatic Interactions: For charged pollutants and modified cyclodextrins, electrostatic attraction can play a significant role in the binding process. mdpi.com
Research has shown that materials based on β-cyclodextrin exhibit high adsorption capacities for various dyes and can effectively remove organic micropollutants like bisphenol-A from water. nih.govalfachemic.com These adsorbent materials are often reusable, as the captured pollutants can be released by washing with a suitable solvent, such as an alcohol, allowing the cyclodextrin material to be regenerated for multiple cycles. nih.gov
Molecular Interactions in Environmental Matrices (e.g., soil, water)
The utility of cyclodextrin hydrates in advanced academic applications, particularly in environmental science, is rooted in their unique molecular structure. Comprised of glucopyranose units linked in a toroidal shape, cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity. uni-wuppertal.deoatext.com This architecture allows them to act as "host" molecules, encapsulating a wide array of "guest" molecules, primarily hydrophobic organic pollutants, within their cavities to form host-guest inclusion complexes. uni-wuppertal.deoatext.com The formation of these complexes is a key mechanism driving their application in the remediation of contaminated soil and water.
In aqueous environments, the cyclodextrin cavity is occupied by water molecules, which are energetically unfavorable due to the hydrophobic nature of the cavity. uni-wuppertal.demdpi.com When a suitable nonpolar guest molecule is present, it can displace these water molecules, leading to a more stable, lower-energy state. uni-wuppertal.de This process is driven by non-covalent interactions, such as hydrophobic and van der Waals forces. uni-wuppertal.de By sequestering pollutants within these inclusion complexes, cyclodextrin hydrates effectively increase the apparent solubility of otherwise poorly soluble organic compounds, facilitating their removal from the environmental matrix. nih.govresearchgate.net
Interactions in Water
In aqueous systems, cyclodextrin hydrates and their derivatives function as molecular sequestrants for a variety of organic micropollutants. The formation of inclusion complexes effectively removes contaminants from the solution phase. Research has demonstrated that polymerized cyclodextrins, developed to overcome the high water solubility of native cyclodextrins, are effective sorbents for contaminants like Polycyclic Aromatic Hydrocarbons (PAHs). For instance, poly-cyclodextrin cryogels have shown significant sorption capacities for various PAHs, a performance attributed to the formation of inclusion complexes within the polymer network. bilkent.edu.tr
Studies have quantified the interaction between cyclodextrins and different classes of pollutants in water. The binding affinity, often expressed as a stability or binding constant (Kb), indicates the strength of the host-guest complex. A higher Kb value signifies a more stable complex.
Interactions in Soil
In soil matrices, the interactions are more complex. Many persistent organic pollutants are strongly sorbed to soil organic matter and mineral surfaces, limiting their mobility and bioavailability, which hinders natural degradation and remediation efforts. nih.gov Cyclodextrin hydrates, when introduced into the soil system as an aqueous solution, can enhance the desorption of these pollutants from soil particles. researchgate.net
The primary mechanism is the significant increase in the aqueous solubility of hydrophobic contaminants. By forming water-soluble inclusion complexes, cyclodextrins facilitate the partitioning of the pollutants from the solid soil phase into the mobile aqueous phase. researchgate.net This enhanced mobility is crucial for soil remediation techniques like soil washing and soil flushing, where the contaminant-laden cyclodextrin solution can be extracted and treated. researchgate.netcyclodextrinnews.com A field-scale test demonstrated that a 10 wt% cyclodextrin solution increased the aqueous concentrations of target organic contaminants by factors ranging from 100 to over 20,000 compared to a standard water flush. acs.org
Furthermore, by increasing the concentration of pollutants in the soil pore water, cyclodextrins can enhance their bioavailability to degrading microorganisms, thus supporting bioremediation strategies. nih.govcyclodextrinnews.com Modified cyclodextrins, such as Carboxymethyl-β-cyclodextrin (CMCD), have also been shown to facilitate the joint removal of organic pollutants and heavy metals from soil. alfachemic.com The CMCD can form inclusion complexes with organic molecules while its carboxymethyl groups chelate metal cations. cyclodextrinnews.comalfachemic.com
Detailed Research Findings: Complexation with Pesticides
The interaction between cyclodextrins and various pesticides has been extensively studied to improve pesticide formulations and remediate contaminated sites. The formation of inclusion complexes can alter the physicochemical properties of pesticides, notably their water solubility. Research has quantified the binding constants for several pesticide-cyclodextrin pairs, typically revealing a 1:1 stoichiometry. nih.govnih.gov
| Pesticide | Cyclodextrin Type | Binding Constant (Kb) (M-1) | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|---|
| Chlorpropham | β-Cyclodextrin | 369.9 | 1:1 | nih.gov |
| Monuron | β-Cyclodextrin | 292.3 | 1:1 | nih.gov |
| Propanil | β-Cyclodextrin | 298.3 | 1:1 | nih.gov |
| Imidacloprid | β-Cyclodextrin | 201.4 | 1:1 | nih.gov |
| Dimethoate | β-Cyclodextrin | log K = 3.36 | 1:1 | researchgate.netni.ac.rs |
| Simazine | β-Cyclodextrin | log K = 2.98 | 1:1 | ni.ac.rsresearchgate.net |
| Linuron | β-Cyclodextrin | log K = 3.80 | 1:1 | ni.ac.rsresearchgate.net |
| Thiram | β-Cyclodextrin | log K = 3.51 | 1:1 | ni.ac.rsresearchgate.net |
Detailed Research Findings: Removal of Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are a group of persistent and toxic organic pollutants commonly found in contaminated soil and water. Due to their hydrophobic nature, their removal is challenging. Cyclodextrin-based materials have shown high efficacy in capturing PAHs. Studies utilizing poly-cyclodextrin cryogels for water remediation have quantified the sorption capacity for several common PAHs. The high efficiency is attributed to the inclusion complex formation between the PAHs and the cyclodextrin cavities within the cryogel network. bilkent.edu.tr
| PAH Compound | Sorbent Material | Sorption Capacity (µM/g of dry cryogel) | Reference |
|---|---|---|---|
| Fluoranthene | Poly-CD cryogel | 6.22 | bilkent.edu.tr |
| Pyrene | Poly-CD cryogel | ~4.0 (estimated from graph) | bilkent.edu.tr |
| Phenanthrene | Poly-CD cryogel | ~3.0 (estimated from graph) | bilkent.edu.tr |
| Fluorene | Poly-CD cryogel | ~2.5 (estimated from graph) | bilkent.edu.tr |
| Anthracene | Poly-CD cryogel | 0.59 | bilkent.edu.tr |
Future Research Directions and Emerging Trends in Cyclodextrin Hydrate Science
Novel Cyclodextrin (B1172386) Hydrate (B1144303) Architectures
The exploration of new cyclodextrin hydrate architectures is a key area of future research. Scientists are moving beyond the well-known α-, β-, and γ-cyclodextrins to create more complex and functional supramolecular structures.
One promising avenue is the development of cyclodextrin-based polyrotaxanes . These are mechanically interlocked molecules where multiple cyclic cyclodextrins are threaded onto a linear polymer chain. researchgate.net This unique "sliding-ring" structure imparts materials with enhanced mechanical properties, such as stretchability and toughness, by allowing for energy dissipation through the movement of the rings along the polymer backbone. researchgate.net The ease of modification and good biocompatibility of cyclodextrins make these polyrotaxanes highly promising for industrial applications. researchgate.net
Another area of focus is the creation of amphiphilic cyclodextrins capable of self-assembling into nanoparticles. By attaching hydrophobic moieties to the cyclodextrin core, researchers can induce the formation of these nanoparticles in aqueous solutions without the need for surfactants or co-solvents. d-nb.info Mono-substituted cyclodextrin derivatives are particularly interesting as they exhibit both self-assembly properties and good water solubility. d-nb.info The synthesis of bicatenar cyclodextrins, which have two hydrophobic chains, has been shown to form nanoparticles with low critical aggregation concentrations. researchgate.net
Furthermore, the synthesis of large-ring cyclodextrins , such as δ-cyclodextrin composed of nine glucose units, is gaining traction. acs.org While their organic synthesis is a multi-step process, recent advancements have demonstrated a scalable enzymatic synthesis using a recyclable template, yielding high-purity δ-cyclodextrin on a multigram scale. acs.org This breakthrough opens up possibilities for exploring the unique inclusion capabilities and applications of these larger macrocycles.
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of this compound inclusion complex formation is crucial for designing new applications. Advanced characterization techniques are providing unprecedented insights into these host-guest interactions.
Fast Scanning Calorimetry (FSC) has emerged as a powerful tool for studying the thermal properties of cyclodextrins. nih.govresearchgate.net By using extremely high heating rates (up to 40,000 K/s), FSC can suppress thermal decomposition, allowing for the determination of the melting points of native α-, β-, and γ-cyclodextrins for the first time. nih.govresearchgate.net This technique has also been used to determine the activation energies of thermal decomposition. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR (ssNMR), provides detailed information about the molecular interactions within cyclodextrin inclusion complexes. mdpi.com Techniques like Rotating-Frame Nuclear Overhauser Effect Spectroscopy (ROESY) can elucidate the spatial proximity of atoms in the host and guest molecules, confirming the formation of inclusion complexes. acs.org NMR is also instrumental in studying the chiral recognition mechanisms of cyclodextrin derivatives. researchgate.net
Other key techniques include:
Differential Scanning Calorimetry (DSC) , which is used to characterize the interactions between guest molecules and cyclodextrins in the solid state. acs.orgmdpi.com The disappearance or shift of the melting or boiling peak of the guest molecule upon complexation is a strong indicator of inclusion. acs.org
Fourier-Transform Infrared Spectroscopy (FTIR) , which can detect changes in the vibrational modes of the guest molecule upon inclusion within the cyclodextrin cavity. acs.orgmdpi.com
X-ray Crystallography and Powder X-ray Diffraction (PXRD) , which provide detailed structural information on the solid-state arrangement of cyclodextrin inclusion complexes. mdpi.commdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) , which is widely used for the analysis of cyclodextrin inclusion complexes, although challenges related to the dynamic equilibrium of the complexes need to be addressed. arikesi.or.idarikesi.or.id Future trends in this area point towards the use of Ultra-High-Performance Liquid Chromatography (UHPLC) and high-resolution mass detection. arikesi.or.id
| Characterization Technique | Information Provided | Key Research Findings |
|---|---|---|
| Fast Scanning Calorimetry (FSC) | Melting points and thermal decomposition kinetics of native cyclodextrins. | First-ever determination of melting points for α-, β-, and γ-cyclodextrins by suppressing decomposition at high heating rates. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Host-guest interactions, complex stoichiometry, and chiral recognition mechanisms. | ssNMR provides detailed insights into molecular interactions within the complex. mdpi.com ROESY confirms inclusion by showing spatial proximity. acs.org |
| Differential Scanning Calorimetry (DSC) | Solid-state interactions and confirmation of inclusion complex formation. | Disappearance or shift of guest molecule's melting/boiling peak indicates complexation. acs.org |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Changes in vibrational modes of the guest molecule upon inclusion. | Provides evidence of the guest molecule being situated within the cyclodextrin cavity. acs.org |
| X-ray Diffraction (XRD) | Crystal structure and solid-state arrangement of inclusion complexes. | Characterized a new, more bioavailable polymorph of β-cyclodextrin. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Analysis and separation of cyclodextrin inclusion complexes. | Future trends include UHPLC and high-resolution mass spectrometry for improved analysis. arikesi.or.id |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the study of cyclodextrin hydrates by enabling predictive modeling of their behavior. mdpi.com These computational approaches are accelerating the discovery and design of new cyclodextrin-based systems. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are being developed to predict the thermodynamic stability of inclusion complexes. nih.gov These models use molecular descriptors of the guest molecules and the cyclodextrin to predict properties like the Gibbs free energy of complexation. nih.gov ML algorithms such as support vector machines, random forests, and artificial neural networks are employed to build these predictive models. mdpi.comnih.gov For instance, a random forest model has shown good performance in predicting the stability of ternary cyclodextrin complexes. researchgate.net
ML models are also being used to:
Predict the formation of inclusion complexes : ML-based strategies have been developed to predict whether a given molecule will form an inclusion complex with a cyclodextrin, which can significantly reduce the number of validation experiments needed. researchgate.netlboro.ac.uk
Screen for optimal cyclodextrin systems : AI-driven platforms can quickly and accurately predict the solubilizing capacity of different cyclodextrin systems, aiding in formulation design. computpharm.org
Design novel drug delivery systems : AI and ML are being integrated into the design of advanced drug delivery systems, including those based on cyclodextrins. cyclodextrinnews.commdpi.com
The development of large, curated datasets of cyclodextrin-guest interactions is crucial for training these AI and ML models effectively. nih.gov The availability of such data will pave the way for automated molecular design and a deeper understanding of cyclodextrin inclusion phenomena. nih.gov
| ML Application | Methodology | Key Outcomes |
|---|---|---|
| Predicting Thermodynamic Stability | QSAR/QSPR models using algorithms like random forests and support vector machines. mdpi.comnih.gov | Prediction of complexation free energy with high accuracy (e.g., mean absolute error of 1.38 kJ/mol). computpharm.org |
| Predicting Inclusion Complex Formation | ML models (e.g., artificial neural networks, logistic regression) trained on datasets of known complexes. researchgate.netlboro.ac.uk | High accuracy in predicting positive and negative instances of complex formation, reducing experimental workload. lboro.ac.uk |
| Screening Ternary Formulations | Random forest models trained on data of drug/cyclodextrin/polymer complexes. researchgate.net | Good predictive performance (R²=0.887) for stability, accelerating formulation screening. researchgate.net |
| Designing Drug Delivery Systems | Integration of AI and ML in the overall design process of drug delivery systems. cyclodextrinnews.commdpi.com | Theoretical support for the design of intelligent and targeted delivery systems. mdpi.com |
Expansion into Novel Non-Clinical Application Domains
The unique properties of cyclodextrin hydrates are being harnessed in a variety of novel non-clinical applications, particularly in advanced separation science and energy storage.
In advanced separation science , cyclodextrins are widely used as chiral selectors in chromatography and capillary electrophoresis for the separation of enantiomers. researchgate.netmdpi.com Modified cyclodextrins, such as those with cationic or other functional groups, are developed to enhance enantiomeric separation. researchgate.net Derivatized cyclodextrins are employed as chiral stationary phases in gas chromatography, with selectors like heptakis(2,3,6-O-trimethyl)-beta-cyclodextrin proving popular. researchgate.net The choice of the cyclodextrin and the experimental conditions are crucial for achieving successful chiral separation. mdpi.com
In the field of energy storage , cyclodextrin-based materials are being investigated for their potential to improve the performance of lithium-ion batteries. mdpi.comnih.gov Cyclodextrin architectures can function as:
Lithium-ion diffusion channels : The suitable inner cavity diameter and hydrogen bonding capabilities of cyclodextrins make them promising for facilitating lithium-ion transport. mdpi.comnih.gov
Binders : They can ensure good adhesion between the components of the electrode. mdpi.comnih.gov
Solid electrolytes : Cyclodextrins have been explored for use in solid-state batteries. mdpi.comnih.gov
Recently, a supercapacitor hybrid system using sulfonated beta-cyclodextrin (B164692) has been developed that can efficiently store electrical energy even at extremely low temperatures (-80 °C). cyclodextrinnews.com This technology addresses the challenge of low charge mobility and stability of energy storage devices in cryogenic environments. cyclodextrinnews.com Cyclodextrin-based polyrotaxanes are also being explored for their use in stretchable electronics and as binders for anodes in energy storage materials. researchgate.net
Sustainable Synthesis and Modification Methods
There is a growing emphasis on developing green and sustainable methods for the synthesis and modification of cyclodextrins, moving away from the use of harsh solvents and reagents.
Enzymatic synthesis offers a green alternative to traditional chemical methods. Cyclodextrin glycosyltransferases (CGTases) are used to produce cyclodextrins from starch. nih.gov Researchers are also exploring the direct synthesis of cyclodextrins from simpler sugars like maltose (B56501), using templates to guide the enzymatic reaction and improve the yield of specific cyclodextrins. rsc.orgresearchgate.net For example, β-cyclodextrin has been synthesized from maltose with a yield of approximately 70% using this templated enzymatic approach. rsc.org
Mechanochemistry , which uses mechanical force to drive chemical reactions, is another promising green approach. beilstein-journals.orgnih.gov This solvent-free method has been successfully used to synthesize cyclodextrin derivatives and crosslinked cyclodextrin polymers, also known as nanosponges. beilstein-journals.orgnih.gov Ball milling and twin-screw extrusion are two mechanochemical techniques being employed for this purpose. beilstein-journals.orgnih.govacs.org
Other sustainable methods include:
Ultrasound and microwave irradiation : These enabling technologies have been shown to be efficient for the selective modification of cyclodextrins, often leading to higher yields and shorter reaction times. beilstein-journals.orgnih.gov
Use of greener solvents and catalysts : Researchers are exploring the use of more environmentally friendly solvents and peptide coupling reagents, such as COMU, for cyclodextrin modification. d-nb.inforesearchgate.net
Solvent-free synthesis : The development of solvent-free substitution reactions is a key goal in green cyclodextrin chemistry. d-nb.info
| Sustainable Method | Description | Key Advantages |
|---|---|---|
| Enzymatic Synthesis | Utilizes enzymes like CGTases to produce cyclodextrins from starch or simpler sugars. nih.govrsc.org | Environmentally friendly, can be highly selective, and allows for synthesis from renewable resources. nih.govrsc.org |
| Mechanochemistry (Ball Milling, Twin-Screw Extrusion) | Uses mechanical energy to initiate and sustain chemical reactions in the absence of solvents. beilstein-journals.orgbeilstein-journals.orgnih.gov | Solvent-free, can lead to the formation of novel materials, and is a scalable process. beilstein-journals.orgacs.org |
| Ultrasound Irradiation | Applies ultrasonic waves to promote chemical reactions. beilstein-journals.orgnih.gov | Environmentally friendly, suitable for heterogeneous phase reactions, and can be combined with other techniques. beilstein-journals.org |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. beilstein-journals.orgnih.gov | Leads to shorter reaction times, higher yields, and increased purity of derivatives. beilstein-journals.org |
| Green Solvents and Catalysts | Employs environmentally benign solvents and safer, more efficient catalysts like COMU. d-nb.inforesearchgate.net | Reduces the environmental impact of chemical modifications and improves reaction safety. d-nb.inforesearchgate.net |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for preparing cyclodextrin inclusion complexes, and how do they influence drug solubility and stability?
- Methodological Answer : Common methods include solvent evaporation, freeze-drying, and pH shift. For example, solvent evaporation with ethanol enhances curcumin solubility by 20-fold compared to free curcumin, as shown by FT-IR and X-ray diffraction . Freeze-drying preserves thermolabile compounds but may alter crystallinity, requiring post-synthesis characterization .
Q. How do analytical techniques like FT-IR, X-ray diffractometry (XRD), and thermal analysis validate cyclodextrin hydrate inclusion complexes?
- Methodological Answer : FT-IR identifies shifts in guest molecule peaks (e.g., curcumin’s carbonyl peak at 1627 cm⁻¹ shifting to 1605 cm⁻¹ upon complexation), confirming host-guest interactions . XRD distinguishes amorphous vs. crystalline phases, critical for stability assessments . Thermogravimetric analysis (TGA) quantifies hydration loss, with β-cyclodextrin hydrate losing ~13% mass at 100°C due to water evaporation .
Q. What factors influence the solubility enhancement of hydrophobic compounds using cyclodextrin hydrates?
- Methodological Answer : Key factors include cyclodextrin cavity size (β-CD accommodates molecules ~6–8 Å), guest polarity, and stoichiometry. For instance, β-CD increases curcumin solubility from 0.6 µg/mL to 7.4 µg/mL via 1:1 complexation . Solvent choice (e.g., ethanol vs. water) also modulates solubility, with ethanol reducing interfacial tension during inclusion .
Advanced Research Questions
Q. How can contradictions in stability data for cyclodextrin hydrates under varying humidity be resolved?
- Methodological Answer : Discrepancies arise from hydration-dependent crystallinity. Steiner et al. (1994) showed β-cyclodextrin hydrate transitions reversibly between hydrated (12 H₂O molecules) and anhydrous forms at 60% relative humidity via XRD . Controlled humidity chambers paired with dynamic vapor sorption (DVS) can standardize stability testing .
Q. What computational approaches effectively model cyclodextrin host-guest interactions, and how do they align with experimental data?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding energies and conformations. For polyoxometalate-β-CD complexes, MD simulations revealed binding affinities (ΔG = −28.5 kJ/mol) correlating with ion mobility spectrometry data . Discrepancies in solvent entropy contributions require validation via isothermal titration calorimetry (ITC) .
Q. How do solvent polarity and crystallization conditions affect this compound recrystallization and phase behavior?
- Methodological Answer : Ethanol induces anisotropic crystal growth in β-CD hydrates, while water promotes hexagonal packing. Solvent evaporation at 25°C yields monoclinic β-CD·7.5H₂O crystals, whereas freeze-drying produces amorphous phases . Phase diagrams for CD-water-ethanol systems should be constructed to optimize crystallization .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible drug delivery systems?
- Methodological Answer : Strict control of reaction parameters (e.g., temperature = 40°C ± 1°C, agitation rate = 200 rpm) and post-synthesis characterization (HPLC purity ≥98% ) are critical. Statistical experimental design (e.g., response surface methodology) optimizes variables like guest:host ratio and solvent volume .
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting reports on this compound stability in aqueous vs. organic solvents?
- Methodological Answer : Contradictions stem from hydration state and solvent-CD interactions. For example, β-CD hydrates destabilize in methanol due to competitive H-bonding, reducing guest encapsulation efficiency by 40% compared to aqueous solutions . Stability studies must report solvent purity and CD hydration levels explicitly .
Q. Why do studies report divergent solubility values for cyclodextrin inclusion complexes, and how can this be standardized?
- Methodological Answer : Variations arise from measurement techniques (e.g., shake-flask vs. UV-Vis spectroscopy) and equilibrium times. Standard protocols recommend 24-hour equilibration at 25°C with HPLC validation . For β-CD-curcumin complexes, solubility ranges from 4.5–7.4 µg/mL depending on agitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
